molecular formula C17H24N2O4 B3071818 (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 1014404-81-9

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No. B3071818
CAS RN: 1014404-81-9
M. Wt: 320.4 g/mol
InChI Key: WHVZNXODCFBFHL-IBEHDNSVSA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research involving structurally similar compounds has focused on synthetic methodologies aimed at creating complex molecular structures with potential applications in drug discovery and materials science. For instance, studies on the asymmetric synthesis of polyketide spiroketals highlight the enantioselective construction of complex molecules, a method that could be relevant for synthesizing analogs of the specified compound with precise stereochemical control (Meilert, Pettit, & Vogel, 2004). These methodologies may provide foundational techniques for synthesizing and studying the biological activities of complex molecules, including those similar to the specified chemical structure.

Computational Chemistry and Material Science

Another dimension of research involves computational studies, such as those on epoxy glucose derivatives used as corrosion inhibitors. These studies employ density functional theory (DFT) and molecular dynamics (MD) simulations to understand the interaction between molecules and metal surfaces (Koulou et al., 2020). The exploration of molecular interactions and reactivity through computational methods can be applied to the specified compound, particularly in understanding its potential interactions with biological targets or material surfaces.

Biological Activities and Pharmacological Potential

Though direct studies on the biological or pharmacological activities of "(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol" were not identified, research on analog compounds with similar structural features often investigates their bioactive properties. The synthesis and evaluation of hybrid heterocyclic compounds, for example, highlight the pursuit of molecules with nematicidal and antifungal activities (Srinivas et al., 2017). Such studies underscore the potential of structurally complex molecules in contributing to the development of new therapeutic agents or agricultural chemicals.

properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-pyridin-4-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-9-3-4-12(19)11-5-7-18-8-6-11/h5-8,12-16,20H,3-4,9-10H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVZNXODCFBFHL-IBEHDNSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=NC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CC=NC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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